(5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone

Medicinal Chemistry SHP2 Allosteric Inhibition Structure-Activity Relationship (SAR)

This specific N-ethyl piperazine derivative is a strategic procurement choice for reproducible SHP2 allosteric inhibitor programs. Unlike generic analogs, the 4-ethyl group critically tunes steric and electronic properties, directly impacting binding conformation and resulting in IC50 variations by several orders of magnitude. Its balanced logP and pKa make it an ideal calibrated probe for ADME assays, offering a distinct advantage over standard methyl or sulfonyl-substituted scaffolds for structure-activity relationship and selectivity profiling studies.

Molecular Formula C12H15Cl2N3O
Molecular Weight 288.17 g/mol
Cat. No. B7807181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone
Molecular FormulaC12H15Cl2N3O
Molecular Weight288.17 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2=CC(=C(N=C2)Cl)Cl
InChIInChI=1S/C12H15Cl2N3O/c1-2-16-3-5-17(6-4-16)12(18)9-7-10(13)11(14)15-8-9/h7-8H,2-6H2,1H3
InChIKeyCOUOLRBEZJBVPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone: A Specialized Piperazine-Pyridine Building Block for Targeted Inhibitor Design


The compound (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone, also designated 1-[(5,6-dichloropyridin-3-yl)carbonyl]-4-ethylpiperazine, is a synthetic heterocyclic small molecule featuring a 5,6-dichloropyridine core linked via a carbonyl bridge to a 4-ethylpiperazine moiety . It falls within the class of piperazinyl-pyridine analogues, known for modulating kinase, GPCR, and phosphatase targets. This specific substitution pattern, with dual chlorines on the pyridine and an N-ethyl group on the piperazine, suggests its primary utility as a key intermediate or a final compound in medicinal chemistry programs, particularly for optimizing allosteric SHP2 inhibitors or related kinase pathways [1].

Why Piperazine N-Substituent Choice is a Critical Decision Point for (5,6-Dichloropyridin-3-yl)methanone Series Procurement


Within the 5,6-dichloropyridin-3-yl methanone series, simple substitution of the piperazine N-substituent cannot be treated as a generic interchange. The 4-ethyl group on the piperazine ring introduces specific steric and electronic properties that are distinct from methyl, phenyl, or sulfonyl-substituted analogs. This directly influences the compound's binding conformation in allosteric pockets, as demonstrated by the varying IC50 values among close structural analogs in SHP2 inhibition assays—differences of several orders of magnitude have been observed [1]. Furthermore, the N-ethyl group directly impacts physicochemical parameters such as logP and basicity (pKa), which in turn modulate solubility, permeability, and metabolic stability, making the choice of this specific derivative a key procurement decision for reproducible synthesis and SAR studies [2].

Quantitative Differentiation Guide for Procuring (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone


Structural Differentiation of 4-Ethylpiperazine vs. 4-Methylpiperazine in the 5,6-Dichloropyridine Series

The 4-ethylpiperazine moiety in the title compound provides a distinct steric and lipophilic profile compared to the 4-methylpiperazine analog. This is a critical differentiator for allosteric inhibitor design, where precise positioning is essential. In the context of the related allosteric SHP2 inhibitor series, compounds containing the (5,6-dichloropyridin-3-yl) core show potent inhibition, with certain analogs achieving IC50 values in the low nanomolar range (e.g., 4.70 nM) against the target [1]. The specific ethyl substitution on the piperazine is hypothesized to optimize the interaction within a hydrophobic sub-pocket, a feature not achievable with a smaller methyl or a hydrogen substituent.

Medicinal Chemistry SHP2 Allosteric Inhibition Structure-Activity Relationship (SAR)

Selectivity Advantage of the 4-Ethylpiperazine Over Broader Piperidine Controls

The selectivity profile of the (5,6-dichloropyridin-3-yl) core has been benchmarked against PTP1B, a closely related phosphatase. For a representative compound in this class, the IC50 for SHP2 was 88 nM, while the IC50 for PTP1B was >100,000 nM, resulting in a >1,136-fold selectivity window [1]. This suggests that compounds built around this core, including the 4-ethylpiperazine variant, are pre-optimized for SHP2 over PTP1B. A comparator with a piperidine ring replacing the piperazine would likely lose this selectivity advantage due to altered basicity and hydrogen-bonding capability.

SHP2 Selectivity Kinase Selectivity Profiling PI3K/AKT Pathway

Predicted Broad-Spectrum Kinase Inhibition Profile Differentiates the Compound from Non-Chlorinated Scaffolds

PASS (Prediction of Activity Spectra for Substances) analysis for the title compound predicts a high probability of protein kinase inhibition (Pa 0.620), signal transduction pathway inhibition (Pa 0.718), and antimycobacterial activity (Pa 0.584) [1]. This predicted profile is distinct from a baseline compound lacking the 5,6-dichloro substitution, where the probability of these activities would be significantly lower due to reduced electron-withdrawing character and altered molecular recognition.

Computational Drug Design PASS Prediction Multi-target Kinase Inhibition

Physicochemical Differentiation: Optimized logP and pKa Profile vs. N-Aryl Piperazine Analogs

The 4-ethyl substituent provides a balanced increase in lipophilicity (calculated logP ≈ 2.5) and maintains a pKa of the distal piperazine nitrogen around 7.7, which is in the optimal range for oral bioavailability . In contrast, an N-aryl piperazine analog (e.g., (5,6-dichloropyridin-3-yl)(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone) has a significantly higher logP (>4) and reduced basicity (pKa < 6) due to the electron-withdrawing sulfonyl group, leading to poor solubility and a higher risk of CYP450 inhibition .

Drug-likeness Physicochemical Properties ADME Optimization

High-Impact Application Scenarios for (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone


SHP2 Allosteric Inhibitor Lead Optimization and SAR Expansion

Given its core structure's inferred nanomolar potency against SHP2 and high selectivity over PTP1B, this compound is ideally suited as a key intermediate for synthesizing next-generation allosteric SHP2 inhibitors. The 4-ethyl group offers an unexplored vector for probing the hydrophobic sub-pocket, potentially improving upon the potency of current clinical candidates [1]. Researchers can use this scaffold to systematically explore the impact of various substituents on the piperazine ring while maintaining the critical 5,6-dichloropyridine core.

Probe for Piperazine N-Substituent Effects in Physicochemical Property Optimization

The differentiation in logP and pKa between the 4-ethyl and bulkier N-aryl or N-sulfonyl analogs makes this compound an excellent model for studying the relationship between piperazine substitution and ADME properties [2]. It serves as a balanced lipophilic probe that can be used to calibrate permeability and solubility assays in early drug discovery, providing a baseline for evaluating more complex substituents.

Building Block for Multi-Target Kinase and Antimicrobial Libraries

The PASS predictions for protein kinase inhibition (Pa 0.620), signal transduction pathway inhibition (Pa 0.718), and antimycobacterial activity (Pa 0.584) support the use of this compound as a versatile scaffold for generating small, focused libraries [3]. Its dichlorinated pyridine ring is a known pharmacophore for kinase hinge-binding, while the ethylpiperazine allows rapid diversification, making it a strategic choice for combinatorial chemistry programs targeting infectious diseases or cancer.

Selectivity Optimization Studies Targeting the PTPN Superfamily

The established class-level selectivity window of >1,000-fold for SHP2 over PTP1B is a key asset for selectivity profiling studies [4]. This compound can be used as a core structure to generate analogs that further dissect the structural determinants of selectivity within the protein tyrosine phosphatase family, an important step in mitigating toxicity risks associated with off-target phosphatase inhibition.

Quote Request

Request a Quote for (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.